4-chloro-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
4-chloro-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methoxy groups in the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloro-2-aminobenzenethiol with methoxy-substituted aldehydes under specific conditions. One common method includes the use of sodium metabisulfite as a catalyst, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multi-step synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .
Scientific Research Applications
4-chloro-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-1,3-benzothiazole-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
2-aminobenzothiazole: Lacks the chlorine and methoxy substituents, resulting in different chemical and biological properties.
4-chloro-2-aminobenzenethiol: Precursor in the synthesis of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and biological activity.
Properties
CAS No. |
51482-98-5 |
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Molecular Formula |
C8H7ClN2OS |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) |
InChI Key |
YJUOEUURDAGAQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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